

Cesium Acetate Doping: A Comparative Guide to Enhancing Perovskite Solar Cell Performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: cesium;acetate

Cat. No.: B7799229

[Get Quote](#)

For researchers and scientists in the field of renewable energy and materials science, the quest for stable and efficient perovskite solar cells (PSCs) is a paramount objective. Among various strategies to enhance their performance, doping with alkali metal salts has shown significant promise. This guide provides a comprehensive comparison of cesium acetate (CsAc) doped perovskite solar cells against their undoped counterparts and other doping strategies, supported by experimental data and detailed protocols.

The incorporation of cesium acetate as a dopant in perovskite active layers, particularly in formamidinium-based perovskites (FAPbI₃), has emerged as a highly effective method to improve power conversion efficiency (PCE) and operational stability.^{[1][2][3]} The dual role of the cesium (Cs⁺) cation and the acetate (Ac⁻) anion contributes to superior film quality, reduced defects, and enhanced charge carrier dynamics.^{[1][2][4][5][6]}

Performance Comparison: Cesium Acetate Doping vs. Alternatives

The addition of cesium acetate has a marked impact on the key photovoltaic parameters of perovskite solar cells. The following tables summarize the performance of CsAc-doped cells in comparison to undoped (control) cells and cells doped with other common cesium salts like cesium iodide (CsI).

Dopant	Power	Open-Circuit	Short-Circuit	Fill Factor (FF) (%)	Reference
	Conversion Efficiency (PCE) (%)	Voltage (Voc) (V)	Current Density (Jsc) (mA/cm ²)		
None (Control)	14.1 - 20.38	~0.98	~21.08	~75	[1][7][8][9]
Cesium Acetate	15.57 - 22.01	~0.98	~21.08	~75	[1][3][7][8][9]
Cesium Iodide (champion)	15.57 (average) - 18.02	Not specified	Not specified	Not specified	[7][8][9]

Stability Comparison:

Dopant	Stability Characteristics	Reference
None (Control)	20% PCE loss after 70 minutes under 1-sun illumination.	[1]
Cesium Acetate	6% PCE loss after 70 minutes under 1-sun illumination.[1] Full recovery of absorbance after thermal stress at 120°C for 500 minutes.[1] Unsealed device maintains 96% of initial PCE after 45 days in air.[3] Less hysteresis and enhanced thermal stability.[2][4][5][6]	[1][2][3][4][5][6]

The Mechanism Behind the Enhancement

The performance boost from cesium acetate doping can be attributed to several factors:

- Strain Relaxation and Defect Reduction: The incorporation of the smaller Cs^+ cation into the perovskite lattice helps to relax lattice strain.[1][2][4][5][6] The acetate anion (Ac^-) can form a strong intermediate phase with lead iodide (PbI_2), which facilitates the intercalation of other cations and passivates defects like uncoordinated Pb^{2+} ions.[1][3] This leads to a reduction in trap density and longer carrier lifetimes.[1][2][3][4][5][6]
- Improved Crystallinity and Morphology: Cesium acetate promotes the formation of larger, more uniform perovskite grains with fewer pinholes.[3][7][8] This improved film quality is beneficial for charge transport and reduces non-radiative recombination.[3]
- Enhanced Stability: The more stable crystal structure and reduced defect density contribute to significantly improved operational and thermal stability of the solar cells.[1][2][3][4][5][6]

Experimental Protocols

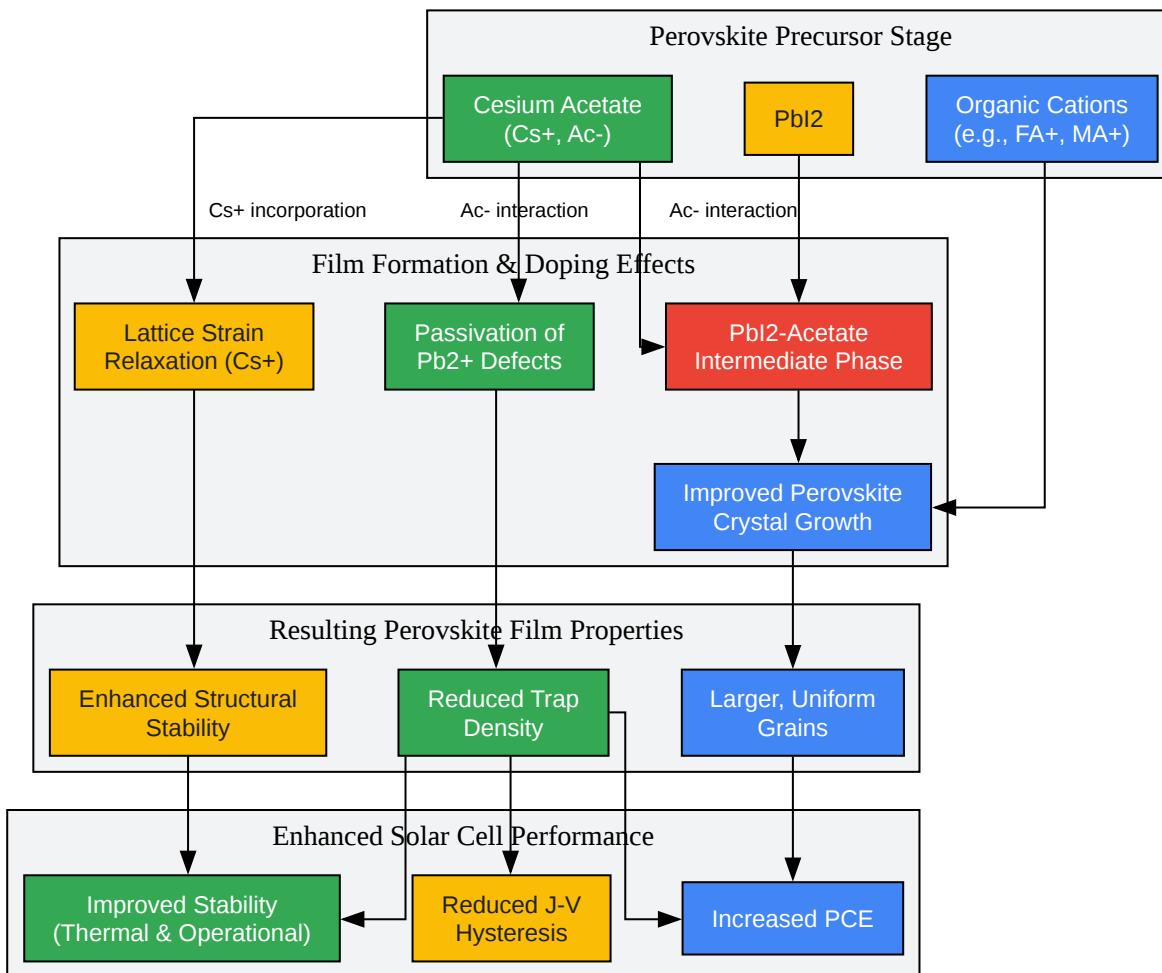
Below are detailed methodologies for the fabrication and characterization of cesium acetate-doped perovskite solar cells, compiled from multiple sources.

Perovskite Precursor Solution Preparation

- Lead Iodide (PbI_2) Solution with Cesium Acetate:
 - Dissolve PbI_2 (e.g., 1.5 M) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[10]
 - Add a specific molar percentage of cesium acetate (e.g., 0.05%) to the PbI_2 solution.[10]
 - Stir the solution for an extended period (e.g., 12 hours) at room temperature to ensure complete dissolution.[11]
- Organic Cation Solution:
 - Prepare a separate solution of formamidinium iodide (FAI) and methylammonium chloride (MACl) in isopropanol (IPA).[11]
 - Stir this solution for approximately 1 hour at room temperature.[11]

Device Fabrication (Sequential Deposition Method)

- Substrate Preparation:
 - Start with patterned Fluorine-doped Tin Oxide (FTO) coated glass substrates.[11]
 - Clean the substrates sequentially in an ultrasonic bath with a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol.[11]
 - Dry the substrates with a stream of dry air or nitrogen.[11]
- Electron Transport Layer (ETL) Deposition:
 - Deposit an ETL, such as SnO_2 , onto the FTO substrate. This can be done via methods like chemical bath deposition.[11]
- Perovskite Film Deposition:
 - In a nitrogen-filled glovebox, spin-coat the CsAc -containing PbI_2 solution onto the ETL-coated substrate.[11]
 - During the spin-coating process, dynamically dispense the organic cation solution onto the wet PbI_2 film.[11]
 - Continue spinning to achieve a uniform film.
 - Anneal the film on a hotplate at a specific temperature and duration (e.g., 90°C for 1 minute followed by 150°C for 10 minutes in air).[11]
- Hole Transport Layer (HTL) and Electrode Deposition:
 - Spin-coat an HTL, such as Spiro-OMeTAD, on top of the perovskite layer.
 - Finally, deposit a metal back electrode (e.g., gold or silver) via thermal evaporation.


Characterization

- Current Density-Voltage (J-V) Measurements: The photovoltaic performance of the solar cells should be measured under simulated AM1.5G solar illumination (100 mW/cm²).

- X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the perovskite films.[8]
- Scanning Electron Microscopy (SEM): To investigate the morphology and grain size of the perovskite films.[8]
- Photoluminescence (PL) Spectroscopy: To study the charge carrier dynamics and defect properties of the perovskite films.[8]

Visualizing the Impact of Cesium Acetate Doping

The following diagram illustrates the proposed mechanism of how cesium acetate doping enhances the perovskite solar cell's performance and stability.

[Click to download full resolution via product page](#)

Caption: Mechanism of Cesium Acetate Doping in Perovskite Solar Cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells - Nanoscale (RSC Publishing) DOI:10.1039/D1NR01281A [pubs.rsc.org]
- 2. Beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cesium Doping for Performance Improvement of Lead(II)-acetate-Based Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cesium Acetate Doping: A Comparative Guide to Enhancing Perovskite Solar Cell Performance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7799229#evaluating-the-performance-of-cesium-acetate-doped-perovskite-solar-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com